Structural Differentiation via ortho-Bromo Substitution on the Benzenesulfonamide Ring
The target compound features an ortho-bromo substituent on the benzenesulfonamide phenyl ring, a structural feature absent in the unsubstituted parent compound N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9). In a series of imidazole-sulfonamide BRAF V600E inhibitors, halogen substitution on the terminal phenyl ring was a key modulator of potency; compounds 15i, 15j, 16a, and 16d achieved IC₅₀ values of 76 nM, 32 nM, 35 nM, and 68 nM, respectively, whereas the unsubstituted phenyl analog in the same series exhibited reduced activity [1]. The ortho-bromo group increases lipophilicity (calculated cLogP) and steric bulk, which can enhance hydrophobic interactions within the BRAF V600E allosteric pocket [2].
| Evidence Dimension | Structural substitution pattern contributing to biochemical potency modulation |
|---|---|
| Target Compound Data | Presence of ortho-bromo substituent on benzenesulfonamide phenyl ring |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 2034234-52-9); most potent halogenated analogs in published series achieve IC₅₀ of 32–76 nM against BRAF V600E |
| Quantified Difference | Potency enhancement associated with halogen substitution; specific IC₅₀ difference for this compound vs. unsubstituted analog not directly measured |
| Conditions | BRAF V600E kinase inhibition assay (in vitro); series of 38 imidazole-sulfonamide derivatives [1] |
Why This Matters
The ortho-bromo substituent is a critical structural determinant for target potency; procurement of the correct brominated analog is essential for experiments requiring specific steric and electronic profiles.
- [1] Ali, E.M.H., Abdel-Maksoud, M.S., Ammar, U.M., Mersal, K.I., Yoo, K.H., Jooryeong, P. and Oh, C.H., 2021. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600E inhibitors. Bioorganic Chemistry, 106, p.104508. View Source
- [2] Abdel-Maksoud, M.S., Mohamed, A.A.B., Hassan, R.M., Abdelgawad, M.A., Chilingaryan, G., Selim, S., Abdel-Bakky, M.S. and Al-Sanea, M.M., 2021. Design, synthesis, and anticancer profile of new 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives with V600E-BRAF inhibitory effect. International Journal of Molecular Sciences, 22(19), p.10491. View Source
